molecular formula C12H19N3O2 B1491954 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine CAS No. 2097956-46-0

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1491954
CAS RN: 2097956-46-0
M. Wt: 237.3 g/mol
InChI Key: ZYRBACGLEVWBBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, can be achieved through various methods. One approach involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are essential components of DNA and RNA . The compound’s versatility allows for the creation of diverse substitution patterns, which can lead to the development of new molecules with potential biological activities.

Anticancer Agent Development

The pyridine scaffold present in this compound is frequently found in anticancer drugs. It provides a framework upon which pharmacophoric elements can be arranged to target specific cancer pathways . Research into pyridine derivatives continues to be a promising avenue for the discovery of novel anticancer agents, with the potential to interfere with tumor growth and metastasis.

Antiviral Research

Pyridine-containing compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine , have shown importance in medicinal applications as antiviral agents . The structural flexibility of the pyridine ring allows for the design of molecules that can inhibit viral replication by targeting key proteins within the viral life cycle.

Antimicrobial Studies

The antimicrobial properties of pyridine derivatives make them valuable in the study of new treatments for bacterial infections. By modifying the pyridine core, researchers can develop compounds that may overcome antibiotic resistance or target specific bacterial strains .

Anticholinesterase Activity

This compound can serve as a starting point for the synthesis of molecules with anticholinesterase activity. Such activity is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, where the regulation of acetylcholine levels is a therapeutic strategy .

Antidiabetic Applications

The pyridine moiety is also explored for its potential in antidiabetic drug design. Compounds derived from 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine may interact with biological targets involved in glucose metabolism, offering new approaches to manage diabetes .

Mechanism of Action

properties

IUPAC Name

6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-5-4-9(13)6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRBACGLEVWBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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